molecular formula C11H11N3OS B2811128 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide CAS No. 871547-65-8

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No. B2811128
CAS RN: 871547-65-8
M. Wt: 233.29
InChI Key: HMSHIOWVUCPJNA-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 . It has an InChI code of 1S/C11H12N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,16H,6,12H2,(H,14,15) .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a thiazole ring, which is further connected to an acetohydrazide group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is between 28°C .

Scientific Research Applications

Anticancer Activity

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their potential anticancer properties. These derivatives showed significant anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and melanoma. For example, certain derivatives exhibited high antitumor efficiency against the MCF-7 cell line through mechanisms involving DNA synthesis inhibition and the induction of apoptosis. Another study highlighted compounds with excellent apoptosis levels against A549 cell line, even at lower concentrations than the reference drug cisplatin (Turan-Zitouni et al., 2018).

Antimicrobial Activity

Research has also shown that this compound derivatives possess significant antimicrobial properties. Novel derivatives were synthesized and found to exhibit potent antimicrobial activity against a range of bacterial and fungal species. These findings suggest the potential utility of these compounds in treating infections caused by various pathogens (Incerti et al., 2017).

Antitubercular Activity

Some studies have explored the antitubercular activity of this compound derivatives. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, showcasing promising results. The synthesized compounds exhibited moderate to significant antibacterial and antifungal activities, including against tuberculosis, suggesting their potential as novel antitubercular agents (Suresh Kumar et al., 2012).

Enzyme Inhibition

Additionally, the enzyme inhibition properties of this compound derivatives have been investigated, with some compounds showing notable anticholinesterase activity. This suggests potential applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Turan-Zitouni et al., 2018).

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSHIOWVUCPJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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